molecular formula C29H25N3O2 B3925902 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL

7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL

Cat. No.: B3925902
M. Wt: 447.5 g/mol
InChI Key: HCTZDSCZZMIZFD-UHFFFAOYSA-N
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Description

7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be tailored to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydrogenated products.

Scientific Research Applications

7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[3-(METHOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
  • 7-{[3-(ETHOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL

Uniqueness

The uniqueness of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-7-[(3-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2/c1-20-13-14-22-15-16-25(29(33)28(22)31-20)27(32-26-12-5-6-17-30-26)23-10-7-11-24(18-23)34-19-21-8-3-2-4-9-21/h2-18,27,33H,19H2,1H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZDSCZZMIZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
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7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL

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